N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide
CAS No.: 69746-62-9
Cat. No.: VC3760099
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69746-62-9 |
|---|---|
| Molecular Formula | C8H9N3O2S |
| Molecular Weight | 211.24 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H2,9,10,11) |
| Standard InChI Key | GCKJDOCWFXONGE-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=NC2=CC=CC=C2N1 |
| Canonical SMILES | CS(=O)(=O)NC1=NC2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Characteristics
N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide (CID: 313441) belongs to the class of benzimidazole derivatives, an important group of heterocyclic compounds with wide-ranging applications. The compound features a benzimidazole core with a methanesulfonamide functional group attached at the 2-position. This structural arrangement creates a molecule with unique chemical and biological properties worthy of investigation.
Basic Identification Information
The compound's formal identification information is summarized in Table 1, providing essential reference data for researchers.
| Parameter | Value |
|---|---|
| PubChem CID | 313441 |
| CAS Registry Number | 69746-62-9 |
| Molecular Formula | C8H9N3O2S |
| Molecular Weight | 211.24 g/mol |
| Exact Mass | 211.04154771 Da |
The compound is also known by several synonyms, including N-(1H-benzimidazol-2-yl)methanesulfonamide and 2-methylsulfonylaminobenzimidazole . These alternative names appear in various chemical databases and literature, facilitating cross-referencing across different research platforms.
Structural Features
The molecular structure of N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide consists of a benzimidazole core with a methanesulfonamide group at the 2-position. The benzimidazole portion comprises a fused benzene and imidazole ring system, creating a planar aromatic structure. The methanesulfonamide group introduces a tetrahedral center at the sulfur atom, contributing to the compound's three-dimensional conformation.
The structural characteristics include:
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A planar benzimidazole core system
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An N-H bond at position 1 of the imidazole ring
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A sulfonamide linkage at position 2
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A methyl group attached to the sulfur atom of the sulfonamide
This structural arrangement creates multiple sites for hydrogen bonding, potentially enhancing interactions with biological targets and influencing solubility characteristics .
Physicochemical Properties
The physicochemical properties of N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide determine its behavior in biological systems and its potential applications in medicinal chemistry.
Computed Properties
Table 2 summarizes the key computed properties of the compound based on available data:
The XLogP3 value of 0.6 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases. This property is particularly important for drug development as it influences membrane permeability and bioavailability. The presence of two hydrogen bond donors and four hydrogen bond acceptors provides potential interaction sites with biological targets, enhancing the compound's ability to form specific molecular interactions.
Biological Activity and Applications
Medicinal Chemistry Applications
Benzimidazole derivatives have diverse applications in medicinal chemistry. The structural similarities between N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide and other bioactive benzimidazoles suggest potential applications in various therapeutic areas.
Recent research has focused on the development of new benzimidazole-2 amine derivatives for specific medical applications. These compounds have shown promise in structure-activity relationship studies, with optimizations aimed at improving potency and pharmacokinetic properties .
The methanesulfonamide group in the target compound may contribute to specific biological activities through:
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Formation of hydrogen bonds with target proteins
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Modulation of acid-base properties
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Enhancement of water solubility
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Potential interactions with specific enzyme active sites
Research Context
Research on benzimidazole derivatives has expanded significantly in recent years. The development of selective synthesis methods for these compounds has facilitated the exploration of their diverse applications . For instance, the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur provides a general, inexpensive, and versatile method for synthesizing benzimidazole derivatives .
These methodological advances have enabled researchers to create libraries of benzimidazole compounds with various substituents, supporting structure-activity relationship studies and the identification of promising candidates for specific applications.
Structure-Activity Relationships
Influence of the Benzimidazole Core
The benzimidazole core of N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide plays a crucial role in its potential biological activities. This heterocyclic system is present in numerous bioactive compounds and pharmaceutical agents. The planar aromatic structure can participate in π-π stacking interactions with aromatic amino acid residues in proteins, potentially contributing to binding affinity and specificity.
Role of the Sulfonamide Group
The methanesulfonamide group at the 2-position introduces specific characteristics that may influence the compound's biological activity:
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Hydrogen bonding capability through the sulfonamide N-H and S=O groups
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Increased acidity of the N-H proton due to the electron-withdrawing effect of the sulfonyl group
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Potential for specific interactions with protein targets that recognize the sulfonamide pharmacophore
These features may contribute to the compound's ability to interact with specific biological targets, potentially influencing its therapeutic applications.
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